molecular formula C14H16N2O2 B2823933 Tert-butyl 3-phenylpyrazole-1-carboxylate CAS No. 1820711-47-4

Tert-butyl 3-phenylpyrazole-1-carboxylate

Cat. No.: B2823933
CAS No.: 1820711-47-4
M. Wt: 244.294
InChI Key: GDEQKBQAXPSVOR-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenylpyrazole-1-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-phenylpyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with phenylacetylene under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper may also be employed to enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-phenylpyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Pyrazole-3-carboxylic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 3-phenylpyrazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-methylpyrazole-1-carboxylate
  • Phenylpyrazole-1-carboxylate
  • Tert-butyl 3-ethylpyrazole-1-carboxylate

Uniqueness

Tert-butyl 3-phenylpyrazole-1-carboxylate is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar pyrazole derivatives.

Properties

IUPAC Name

tert-butyl 3-phenylpyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-10-9-12(15-16)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEQKBQAXPSVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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